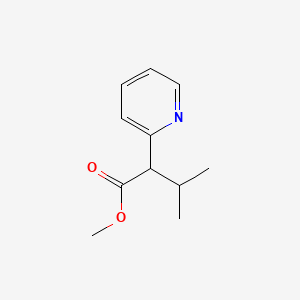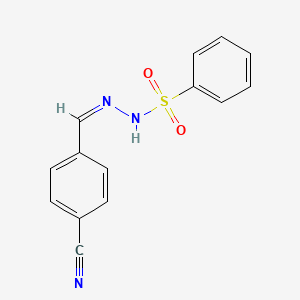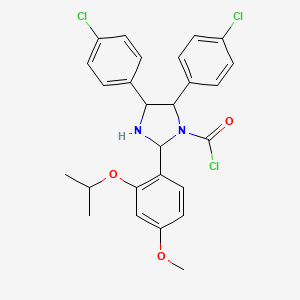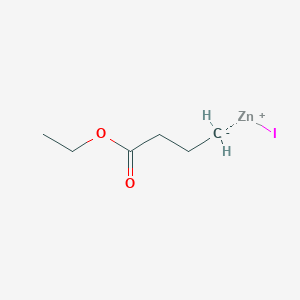
4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in tetrahydrofuran (THF), is a specialized organozinc reagent. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The compound has the molecular formula C6H11IO2Zn and a molecular weight of 307.44 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-Ethoxy-4-oxobutylzinc iodide typically involves the reaction of 4-ethoxy-4-oxobutyl iodide with zinc in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxy-4-oxobutylzinc iodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and other electrophiles.
Conditions: Reactions are typically carried out under an inert atmosphere at low temperatures to prevent side reactions.
Major Products: The major products formed from these reactions are typically more complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
4-Ethoxy-4-oxobutylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-4-oxobutylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbonyl group, enhancing the nucleophilicity of the carbon atom, which then attacks electrophiles to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
4-Ethoxy-4-oxobutylzinc chloride: Another similar compound with a chloride ion.
Uniqueness: 4-Ethoxy-4-oxobutylzinc iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence the reaction conditions and outcomes differently compared to its bromide and chloride counterparts .
Propiedades
Fórmula molecular |
C6H11IO2Zn |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
ethyl butanoate;iodozinc(1+) |
InChI |
InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NVFAZIRHJJZBEV-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC[CH2-].[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


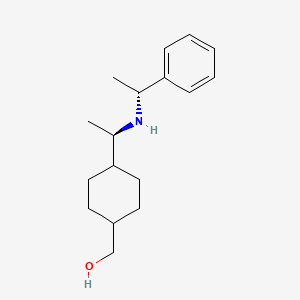

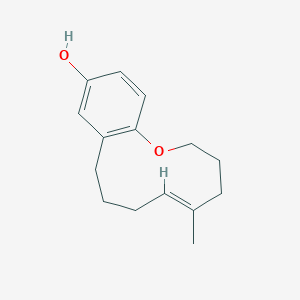
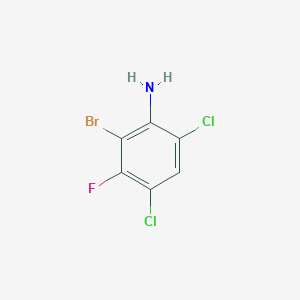

![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
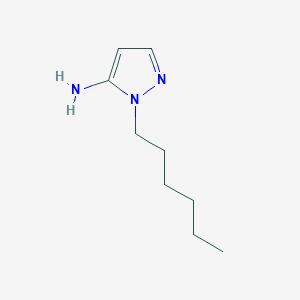
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
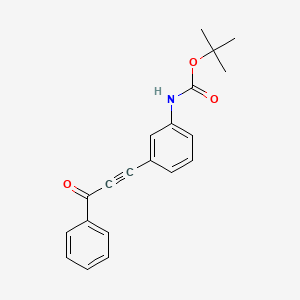
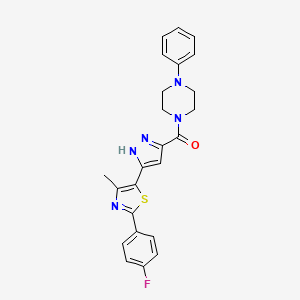
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
